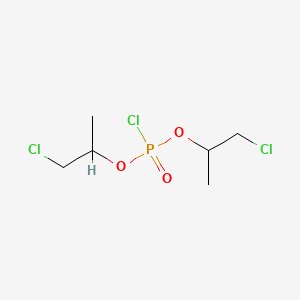

Phosphorochloridic acid, bis(2-chloro-1-methylethyl) ester

Description

Properties

IUPAC Name |

1-chloro-2-[chloro(1-chloropropan-2-yloxy)phosphoryl]oxypropane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12Cl3O3P/c1-5(3-7)11-13(9,10)12-6(2)4-8/h5-6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITVAVCZXFIPOFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCl)OP(=O)(OC(C)CCl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Cl3O3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphorochloridic acid, bis(2-chloro-1-methylethyl) ester typically involves the reaction of phosphorochloridic acid with 2-chloro-1-methylethanol under controlled conditions. The reaction is carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent quality and high yield. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully monitored and controlled to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Phosphorochloridic acid, bis(2-chloro-1-methylethyl) ester undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of phosphoric acid derivatives.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, reaction with amines can produce phosphoramidates, while reaction with alcohols can yield phosphoric acid esters.

Scientific Research Applications

Phosphorochloridic acid, bis(2-chloro-1-methylethyl) ester has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.

Biology: The compound is utilized in the study of enzyme mechanisms and as a probe for investigating biological pathways.

Industry: The compound is used in the production of flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of phosphorochloridic acid, bis(2-chloro-1-methylethyl) ester involves its interaction with nucleophiles. The chlorine atoms in the compound are highly reactive and can be replaced by nucleophiles, leading to the formation of various derivatives. These reactions are facilitated by the presence of a catalyst and occur through a nucleophilic substitution mechanism.

Comparison with Similar Compounds

Structural and Chemical Properties

Key Observations :

- Chlorination Degree : Higher chlorine content (e.g., in TDCP or C₉H₁₅Cl₆O₄P) correlates with increased flame retardancy but also higher environmental persistence and toxicity .

- Substituent Arrangement : Mixed substituents (e.g., 2-chloro-1-methylethyl and chloropropyl groups) alter solubility and compatibility with polymers .

Toxicity and Regulatory Status

Contradictions : –3 discusses bis(2-chloro-1-methylethyl) ether, a distinct compound often confused with phosphate esters due to naming similarities. This highlights the need for precise CAS referencing .

Performance in Polymer Matrices

Biological Activity

Phosphorochloridic acid, bis(2-chloro-1-methylethyl) ester, commonly known as Tris(2-chloro-1-methylethyl) phosphate (TCPP), is an organophosphate compound that has garnered attention due to its biological activity and potential health effects. This article reviews the available literature on TCPP, focusing on its biological activity, toxicity, and relevant case studies.

TCPP is characterized by its viscous liquid state, clear colorless appearance, and chemical formula . It is primarily used as a flame retardant in various materials. Its synthesis involves the reaction of phosphoryl trichloride with methyloxirane, resulting in a compound that contains phosphate esters with chlorinated alkyl groups.

Toxicological Profile

The toxicological profile of TCPP has been extensively studied. According to various research findings:

- Acute Toxicity : TCPP exhibits low acute toxicity with most LD50 values below 2000 mg/kg body weight (bw), classifying it as Acute Tox. 4 .

- Chronic Effects : Long-term exposure studies indicate that TCPP may affect liver and thyroid function, with a NOAEL (No Observed Adverse Effect Level) established at 100 mg/kg bw/day .

- Genotoxicity : In vitro and in vivo studies have shown that TCPP is non-genotoxic; however, some QSAR analyses suggest potential mutagenicity .

Endocrine Disruption

Recent studies have indicated that TCPP may act as an endocrine disruptor. An in vitro study using the H295R cell line demonstrated an increase in testosterone concentration at varying concentrations of TCPP (1, 10, and 100 mg/L) . This finding raises concerns about the compound's potential impact on reproductive health.

Case Study 1: Animal Studies on Reproductive Toxicity

In a two-generation reproductive toxicity study conducted on rats, a LOAEL of 99 mg/kg bw was derived based on observed effects on uterine weight and increased runt numbers in the offspring . These findings highlight the need for caution when considering exposure to TCPP during critical developmental periods.

Case Study 2: Environmental Impact Assessment

A comprehensive survey conducted by the Danish EPA assessed the occurrence and use of TCPP in various applications. The study concluded that while acute toxicity is low, chronic exposure may pose health risks, particularly concerning liver and reproductive health . The report emphasized the importance of monitoring TCPP levels in consumer products.

Data Summary Table

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing phosphorochloridic acid, bis(2-chloro-1-methylethyl) ester, and what methodological challenges arise during purification?

- Methodology : Synthesis typically involves reacting phosphorus oxychloride (POCl₃) with 2-chloro-1-methylethanol under anhydrous conditions. A stepwise approach is critical: (1) Dropwise addition of the alcohol to POCl₃ at 0–5°C to control exothermicity, (2) refluxing for 4–6 hours to ensure complete esterification, and (3) vacuum distillation to isolate the product. Challenges include minimizing hydrolysis (use of molecular sieves) and separating by-products like HCl gas (neutralization traps). Purity is confirmed via ³¹P NMR (δ ~ -10 ppm for phosphoryl chloride derivatives) and GC-MS .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic techniques?

- Methodology :

- NMR : ¹H NMR identifies methyl (δ 1.2–1.4 ppm) and chlorinated ethyl groups (δ 4.2–4.5 ppm). ³¹P NMR confirms the phosphorus environment (δ -5 to -15 ppm for phosphorochloridates).

- IR : Peaks at ~1250 cm⁻¹ (P=O stretch) and 700–750 cm⁻¹ (C-Cl stretch) are diagnostic.

- GC-MS : Molecular ion [M⁺] at m/z 252 (calculated for C₇H₁₄Cl₂O₃P) and fragment ions (e.g., m/z 99 for Cl(CH₃)C-O⁻) validate purity .

Q. What are the stability profiles of this compound under varying storage conditions (e.g., temperature, humidity)?

- Methodology : Conduct accelerated stability studies:

- Hydrolysis : Monitor degradation in aqueous buffers (pH 4–9) via HPLC. Half-life decreases significantly above pH 7 due to nucleophilic attack on phosphorus.

- Thermal Stability : Store samples at -20°C under argon; decomposition occurs above 40°C, releasing HCl (detected by FTIR). Use Karl Fischer titration to track moisture ingress .

Advanced Research Questions

Q. How do steric and electronic effects of the 2-chloro-1-methylethyl substituents influence reactivity in phosphorylation reactions?

- Methodology : Compare reaction kinetics with analogous esters (e.g., diethyl or diphenyl phosphorochloridates) using model nucleophiles (e.g., alcohols or amines). Steric hindrance from the branched chloroalkyl groups reduces reaction rates by 30–50% versus linear chains (determined via Arrhenius plots). DFT calculations (B3LYP/6-31G*) reveal increased electron-withdrawing effects stabilize the transition state .

Q. What strategies resolve contradictions in reported spectral data for structurally similar phosphorochloridates?

- Methodology : Cross-validate using multiple techniques:

- IR Discrepancies : Compare with high-resolution spectra from databases (e.g., NIST or Coblentz Society) .

- Mass Spectral Variability : Use collision-induced dissociation (CID) to differentiate isomers. For example, m/z 99 fragments may arise from either chloroethyl or phosphoryl cleavage pathways .

Q. Can computational modeling predict the compound’s behavior in catalytic systems or solvent interactions?

- Methodology : Employ molecular dynamics (MD) simulations (AMBER or GROMACS) to study solvation effects. Polar solvents (e.g., acetonitrile) stabilize the phosphoryl group via dipole interactions, enhancing electrophilicity. QSAR models correlate logP values (measured via shake-flask method) with reactivity in nonpolar media .

Q. What are the mechanistic implications of this compound’s hydrolysis products in environmental or biological systems?

- Methodology : Simulate environmental hydrolysis (pH 7.4, 25°C) and identify products via LC-MS/MS. Primary products include bis(2-chloro-1-methylethyl) phosphate and HCl. Ecotoxicity assays (e.g., Daphnia magna LC₅₀) assess environmental impact, with results contextualized against OECD guidelines .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.